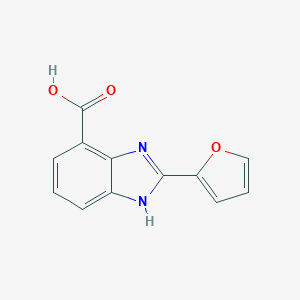

Ácido 2-(furan-2-il)-1H-bencimidazol-4-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, involves intricate synthetic routes that have been explored to optimize yields and selectivity. One approach involves the structural characterization of 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole and related compounds, highlighting the importance of aromatic interactions and hydrogen bonding in the synthesis and stabilization of these molecules (Geiger et al., 2014).

Molecular Structure Analysis

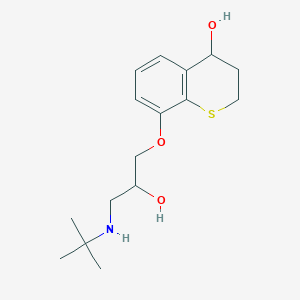

The molecular structure of 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid is characterized by its aromatic interactions and the presence of hydrogen bonding, which play crucial roles in its stability and reactivity. The compound exhibits π-π and C-H···π interactions that are essential for its molecular arrangement and properties. These interactions have been quantitatively analyzed through DFT calculations, providing insights into the energy contributions of different molecular interactions (Geiger et al., 2014).

Chemical Reactions and Properties

Furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, participate in various chemical reactions that are central to their utility in synthetic chemistry. These reactions include electrophilic substitution, which allows for the introduction of functional groups into the molecule, expanding its chemical versatility and potential applications. The compound's reactivity is significantly influenced by the presence of the furan and benzimidazole rings, which offer sites for nucleophilic and electrophilic attacks, respectively (El’chaninov et al., 2017).

Aplicaciones Científicas De Investigación

Actividad antibacteriana

Los derivados de furano, incluido este compuesto, se han explorado por sus posibles propiedades antibacterianas . La inclusión del núcleo furano es una técnica sintética esencial en la búsqueda de nuevos fármacos. Estos compuestos han mostrado una buena actividad antimicrobiana contra el hongo Candida albicans similar a la levadura .

Investigación antimicrobiana

El compuesto se ha utilizado en la investigación antimicrobiana. Ha demostrado suprimir Escherichia coli y Staphylococcus aureus . Esto lo convierte en un candidato potencial para el desarrollo de nuevos compuestos antimicrobianos.

Química medicinal

En el ámbito de la química medicinal, los derivados de furano han adquirido una posición especial . Debido a la notable eficacia terapéutica de los medicamentos relacionados con el furano, los químicos medicinales se han inspirado para crear numerosos agentes antibacterianos innovadores .

Química orgánica

El compuesto ofrece una amplia gama de perspectivas en el campo de la química orgánica debido a los numerosos métodos mediante los cuales se pueden fabricar derivados de furanos, así como a sus numerosas reacciones estructurales .

Síntesis de derivados de triazol-tiol

El ácido 2-(furan-2-il)-2-oxoacético está involucrado en la síntesis de varios derivados de triazol-tiol. Estos compuestos, derivados de la hidrazida del ácido furan-2-carboxílico, tienen aplicaciones potenciales en la industria farmacéutica y la investigación química.

Investigación de la resistencia a los fármacos

El aumento de la resistencia a los fármacos a los antiinfectivos utilizados clínicamente ha creado una necesidad urgente de encontrar nuevos compuestos antimicrobianos con mecanismos de acción distintos . Este compuesto, al ser un derivado de furano, podría utilizarse potencialmente en esta área de investigación.

Mecanismo De Acción

Target of Action

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid primarily targets bacterial enzymes and proteins involved in essential cellular processes. These targets often include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Mode of Action

The compound interacts with its targets by binding to the active sites of DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is necessary for DNA replication and transcription . The inhibition results in the accumulation of DNA breaks and ultimately leads to bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways, primarily those involved in DNA replication, transcription, and repair. The disruption of these pathways leads to the accumulation of DNA damage, triggering the bacterial SOS response, which is a global response to DNA damage. This response can lead to cell cycle arrest and apoptosis .

Result of Action

At the molecular level, the action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid results in the inhibition of bacterial DNA replication and transcription. This leads to the accumulation of DNA damage and the activation of the bacterial SOS response. At the cellular level, these effects result in cell cycle arrest and apoptosis, effectively killing the bacterial cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid. For instance, the compound is more stable and effective at physiological pH and temperature. The presence of certain ions or other compounds can either enhance or inhibit its activity by affecting its binding to the target enzymes .

Propiedades

IUPAC Name |

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCVZPLGUTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587666 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124340-76-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)